3-methoxy-4-(8-phenyloctoxy)aniline
Overview
Description
m-Anisidine, 4-((8-phenyloctyl)oxy)-: is an organic compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 g/mol . It is a drug and therapeutic agent used primarily for scientific research . This compound is characterized by its unique structure, which includes an anisidine moiety and a phenyloctyl group connected via an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((8-phenyloctyl)oxy)- typically involves the reaction of m-Anisidine with 4-((8-phenyloctyl)oxy) bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: m-Anisidine, 4-((8-phenyloctyl)oxy)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways .
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent .
Industry: In the industrial sector, m-Anisidine, 4-((8-phenyloctyl)oxy)- is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((8-phenyloctyl)oxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects . The pathways involved include oxidative stress response and signal transduction .
Comparison with Similar Compounds
- o-Anisidine
- p-Anisidine
- 3-Methoxyaniline
Comparison: m-Anisidine, 4-((8-phenyloctyl)oxy)- is unique due to its phenyloctyl group, which imparts distinct physicochemical properties and biological activities compared to its isomers o-Anisidine and p-Anisidine . This uniqueness makes it valuable in specific research and industrial applications .
Properties
CAS No. |
15382-78-2 |
---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-methoxy-4-(8-phenyloctoxy)aniline |
InChI |
InChI=1S/C21H29NO2/c1-23-21-17-19(22)14-15-20(21)24-16-10-5-3-2-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-15,17H,2-5,7,10-11,16,22H2,1H3 |
InChI Key |
VVHGKLSPTRDFLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2 |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-78-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((8-phenyloctyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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